REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH2:10][CH2:11][N:12]2C(C)=CC=C2C)[N:5]=[C:4]([N:19]2C(C)=CC=C2C)[CH:3]=1.O.Cl.NO.[OH-].[K+]>C(O)C>[NH2:19][C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[C:6]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])[N:5]=1 |f:2.3,4.5|
|
Name
|
4-Methyl-2-(2,5-dimethylpyrrol-1-yl)-6-(4-(2,5-dimethylpyrrol-1-yl)butyl)pyridine
|
Quantity
|
429 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC(=C1)CCCCN1C(=CC=C1C)C)N1C(=CC=C1C)C
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
818 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
CUSTOM
|
Details
|
most of the ethanol was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 10 mL of 2 N aqueous hydrochloric acid and 20 mL of ethyl ether
|
Type
|
ADDITION
|
Details
|
The aqueous layer was made strongly basic by the addition of solid 87% potassium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×20 mL of ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl ether extracts were dried over potassium hydroxide and sodium sulfate
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on 6 g of silica gel eluting with 100 mL of 1% ammonium hydroxide and 7% methanol in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=C1)C)CCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |